molecular formula C14H7F3N2O5S2 B2594450 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole CAS No. 315239-64-6

2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole

Cat. No.: B2594450
CAS No.: 315239-64-6
M. Wt: 404.33
InChI Key: FLEDUORAXXTKRM-UHFFFAOYSA-N
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Description

2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole is a specialized benzoxazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound integrates a benzoxazole core, a nitroaryl moiety, and a trifluoromethylsulfonyl group into a single molecular architecture, creating a versatile scaffold for developing novel bioactive molecules. The benzoxazole heterocycle is a privileged structure in pharmaceutical development, known for its diverse biological activities and presence in compounds with confirmed antitumor, antimicrobial, and anti-tubercular properties . The strategic incorporation of the electron-withdrawing nitro and trifluoromethylsulfonyl groups enhances the molecule's potential for interaction with biological targets, particularly enzymes, and may improve metabolic stability. The compound serves as a key synthetic intermediate for researchers exploring structure-activity relationships in heterocyclic chemistry. It can be utilized in the development of potential enzyme inhibitors, such as human glutathione transferase P1-1 (hGST P1-1) inhibitors for addressing chemotherapy resistance, following design principles similar to established benzoxazole-based inhibitors . Furthermore, its structural features make it valuable for creating molecular hybrids and probing new chemical space in the search for innovative therapeutic agents targeting resistant diseases. Application Notes: This compound is intended for research applications only, including as a building block in synthetic organic chemistry, a precursor for pharmaceutical development, and a candidate for biological screening assays. Handling and Storage: Store in a cool, dry place at recommended temperatures. For research and manufacturing use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O5S2/c15-14(16,17)26(22,23)8-5-6-12(10(7-8)19(20)21)25-13-18-9-3-1-2-4-11(9)24-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEDUORAXXTKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole exhibit promising antiviral properties. For instance, studies have highlighted the effectiveness of certain derivatives against viruses such as the hepatitis C virus (HCV). These compounds act by inhibiting viral polymerases, which are crucial for viral replication .

Anti-inflammatory Properties
Compounds containing the benzo[d]oxazole scaffold have been studied for their anti-inflammatory effects. For example, derivatives have shown selective inhibition of cyclooxygenase II (COX-II), an enzyme involved in inflammation pathways. This selectivity can lead to reduced side effects compared to non-selective COX inhibitors .

Materials Science

Fluorescent Probes
The unique structure of this compound allows it to be used as a fluorescent probe in various biochemical assays. The compound's ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells .

Polymer Additives
In materials science, this compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .

Agricultural Chemistry

Pesticidal Activity
Research has demonstrated that compounds with similar chemical structures possess pesticidal properties. The trifluoromethyl sulfonyl group enhances bioactivity against various pests and pathogens, making it a candidate for developing new agrochemicals .

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral activity of synthesized compounds against HCV. Among these, derivatives of benzo[d]oxazole showed significant inhibitory effects on viral replication, with IC50 values indicating potent antiviral activity .

Case Study 2: COX-II Inhibition

In a recent publication by Aalto University researchers, several compounds were evaluated for their COX-II inhibitory activity. The study found that certain derivatives exhibited IC50 values significantly lower than traditional COX inhibitors, suggesting potential for therapeutic use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Bioactivity (IC₅₀, μM) Reference
Target Compound Benzo[d]oxazole -NO₂, -SO₂CF₃ Hypothesized antifungal N/A
3ba () Benzo[d]oxazole Benzylthio 12–18 (Antifungal)
3ac () Benzo[d]thiazole -(CH₂)C₆H₄CF₃ 8–15 (Antifungal)
Compound 7–9 () 1,2,4-Triazole -SO₂C₆H₄X (X = H, Cl, Br) Not reported
Table 2: Spectroscopic Signatures
Compound IR νC=S (cm⁻¹) IR νNH (cm⁻¹) Tautomerism Reference
Target Compound ~1250 (pred.) ~3300 (pred.) Thione form stabilized N/A
Hydrazinecarbothioamides [4–6] 1243–1258 3150–3319 C=S confirmed
Triazole-Thiones [7–9] 1247–1255 3278–3414 Thione tautomer dominant

Biological Activity

The compound 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various pathogens, and safety profile based on recent studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₇F₃N₂O₅S
  • CAS Number : 389084-12-2
  • Molecular Weight : 300.26 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antiplasmodial and anticancer properties.

Antiplasmodial Activity

Research indicates that compounds related to the oxazole structure exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, studies have demonstrated that certain oxadiazole derivatives show potent in vitro activity with IC50 values as low as 40 nM against drug-sensitive strains .

Anticancer Potential

The compound's structural analogs have been evaluated for their cytotoxic effects on cancer cell lines. For example, modifications in the thiazole and oxadiazole rings have been shown to enhance anticancer activity, with some derivatives exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1 Identified potent antiplasmodial activity with IC50 < 40 nM against P. falciparum.
Study 2 Demonstrated significant cytotoxicity in human cancer cell lines with IC50 values lower than doxorubicin.
Study 3 Explored structure-activity relationships indicating that specific substitutions enhance biological activity.

Safety Profile

While the efficacy of the compound is promising, safety assessments are crucial. The compound is classified under GHS hazard statements indicating potential health risks such as irritation and toxicity upon exposure .

Q & A

Q. Discrepancies in catalytic efficiency: How to reconcile base and solvent effects?

  • Mechanistic Study : Use kinetic isotope effects (KIEs) to probe rate-determining steps. KOAc may facilitate deprotonation of the thiol precursor, while ethanol stabilizes intermediates via hydrogen bonding. Contrast with non-polar solvents (e.g., toluene), which hinder ionization .

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